molecular formula C16H18N6O2 B12221871 7-[4-(3-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-[4-(3-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B12221871
M. Wt: 326.35 g/mol
InChI Key: NASMRUXBEVBEGG-UHFFFAOYSA-N
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Description

7-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.

    Piperazine ring formation: The piperazine moiety can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.

    Methoxyphenyl group attachment: The methoxyphenyl group is typically introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases. It inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of key proteins involved in cell cycle regulation. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied as kinase inhibitors.

    Triazolopyrimidine derivatives: These compounds have similar biological activities and are used in various therapeutic applications.

Uniqueness

7-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and piperazine moieties contribute to its high affinity for kinase targets and its potential as a therapeutic agent.

Biological Activity

7-[4-(3-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties including anticancer, antibacterial, and antiviral activities.

  • Molecular Formula : C19H21N5O2
  • Molecular Weight : 351.4 g/mol
  • Melting Point : 270-277°C (dec.)
  • Solubility : Slightly soluble in DMSO when heated
  • LogP : 2.3 at pH 7
PropertyValue
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Melting Point270-277°C (dec.)
SolubilitySlightly in DMSO
LogP2.3 at pH 7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit the phosphorylation of key proteins in the ERK signaling pathway, which is crucial for cancer cell growth and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound showed promising IC50 values indicating its effectiveness:
    • MGC-803: IC50 = 9.47 μM
    • HCT-116: IC50 = 9.58 μM
    • MCF-7: IC50 = 13.1 μM

These values suggest that the compound is more potent than some established chemotherapeutic agents such as 5-Fluorouracil (5-Fu) .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • ERK Signaling Pathway Inhibition :
    • The compound has been found to significantly reduce the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT in a dose-dependent manner in MGC-803 cells . This suggests its potential as an effective inhibitor of the ERK signaling pathway.
  • Induction of Apoptosis :
    • The compound also induces apoptosis in cancer cells by regulating cell cycle-related proteins and promoting G2/M phase arrest . This dual mechanism—targeting both cell proliferation and survival pathways—highlights its potential as a therapeutic agent.
  • Comparative Studies :
    • Other derivatives within the triazolo-pyrimidine class have shown varying degrees of biological activity. For example, compounds that inhibit tubulin polymerization or act on different targets like LSD1 have been reported with IC50 values ranging from nanomolar to low micromolar concentrations .

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

7-[4-(3-methoxyphenyl)piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C16H18N6O2/c1-24-13-4-2-3-12(9-13)20-5-7-21(8-6-20)14-10-15-18-19-16(23)22(15)11-17-14/h2-4,9-11H,5-8H2,1H3,(H,19,23)

InChI Key

NASMRUXBEVBEGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=CC4=NNC(=O)N4C=N3

Origin of Product

United States

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